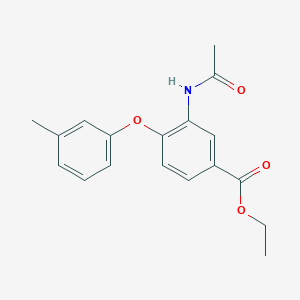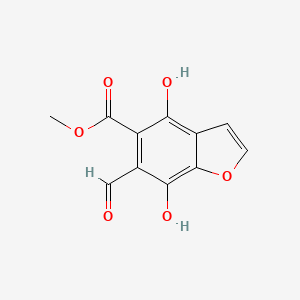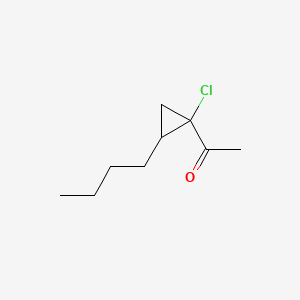![molecular formula C11H10O B14421710 Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one CAS No. 82772-14-3](/img/structure/B14421710.png)
Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one: is an organic compound with a unique bicyclic structure This compound is characterized by its fused ring system, which includes both a seven-membered and a ten-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.
Scientific Research Applications
Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of multiple double bonds and the strained bicyclic structure. These features enable it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Another bicyclic compound with a similar structure but different double bond arrangement.
Methyl Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-11-carboxylate: A derivative with a carboxylate functional group.
Uniqueness: Bicyclo[441]undeca-1,3,7,9-tetraen-11-one is unique due to its specific arrangement of double bonds and the presence of a ketone functional group
Properties
CAS No. |
82772-14-3 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
bicyclo[4.4.1]undeca-1(10),2,4,8-tetraen-11-one |
InChI |
InChI=1S/C11H10O/c12-11-9-5-1-2-6-10(11)8-4-3-7-9/h1-7,10H,8H2 |
InChI Key |
GCFXHZWELPPCCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C=CC=CC1C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)



![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
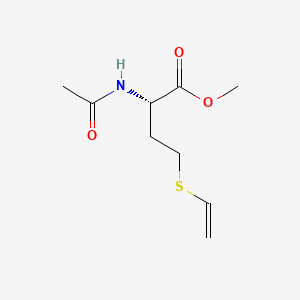
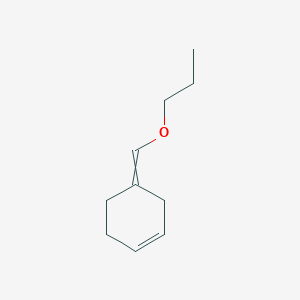
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)

![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)
